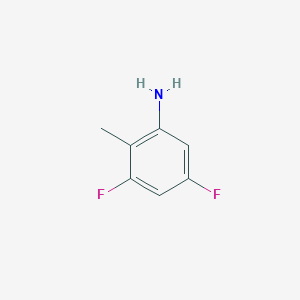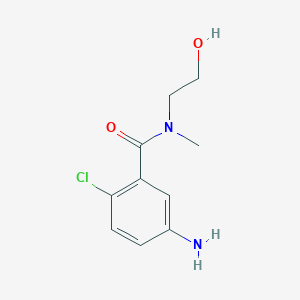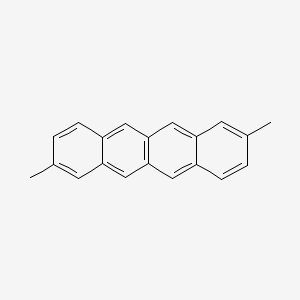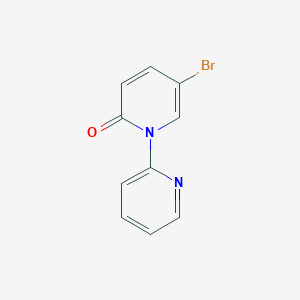
1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid
Overview
Description
1-(3-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid (also known as 3-chloro-5-methylpyrazole-4-carboxylic acid or CMPCA) is a synthetic compound used in a variety of scientific research applications. It is a widely used reagent in organic synthesis, and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Overview of Pyrazole Carboxylic Acid Derivatives
Pyrazole carboxylic acid derivatives, including 1-(3-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, are significant in heterocyclic compounds due to their versatile synthetic applicability and biological activity. These compounds serve as scaffolds in medicinal chemistry due to their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. The synthesis of these derivatives and their biological applications have been extensively reviewed, providing a comprehensive guide for scientists in the field (Cetin, 2020).
Synthesis and Biological Activities
The synthesis of pyrazole heterocycles, including those related to this compound, plays a crucial role in combinatorial and medicinal chemistry. These compounds are known for their widespread biological activities such as anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis often involves condensation followed by cyclization, achieved under various conditions including microwave irradiation, showcasing the compound's significance in drug development (Dar & Shamsuzzaman, 2015).
Biocatalyst Inhibition by Carboxylic Acids
Research into carboxylic acids, including pyrazole-4-carboxylic acid derivatives, highlights their role as microbial inhibitors at concentrations below desired yields, which is pertinent in biorenewable chemical production. Understanding the impact of these compounds on microbes like Escherichia coli and Saccharomyces cerevisiae is crucial for developing robust microbial strains for industrial applications (Jarboe, Royce, & Liu, 2013).
Role in Anticancer Agents Development
Knoevenagel condensation, involving carboxylic acids, has been pivotal in developing α, β‐unsaturated ketones/carboxylic acids. This reaction has facilitated the creation of biologically significant molecules with remarkable anticancer activity. The versatility of this reaction in combining various pharmacophoric aldehydes and active methylenes underscores the importance of compounds like this compound in anticancer drug discovery (Tokala, Bora, & Shankaraiah, 2022).
Antifungal and Antimicrobial Applications
The synthesis and bioevaluation of pyrazole derivatives, including the specific compound , have shown significant potential in antimicrobial and antifungal applications. These compounds, synthesized under various conditions, have showcased their importance in addressing agricultural and medical challenges related to microbial infections (Sheetal et al., 2018).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the biological system, leading to a range of biological activities .
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biochemical pathways due to their ability to interact with different enzymes and receptors .
Result of Action
Some pyrazole derivatives have been shown to exhibit potent antileishmanial and antimalarial activities .
Properties
IUPAC Name |
1-(3-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-4-9(13)6-10/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVASSHFRHUQIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC(=CC=C2)Cl)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B3033621.png)
![7-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3033622.png)
![1-(4-Chlorophenyl)-4-{3-[5-(trifluoromethyl)pyridin-2-yl]benzoyl}piperazine](/img/structure/B3033623.png)
![(E)-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)[(2,6-dichlorophenyl)methoxy]amine](/img/structure/B3033625.png)

![4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B3033627.png)
![3-[4-(Azidomethyl)phenyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B3033631.png)
![2-[(4-Chlorophenyl)sulfonyl]-2-(furan-2-yl)ethanamine](/img/structure/B3033632.png)

![2-[[3-(cyclohexylmethyl)-8,9-dimethoxy-2-oxo-3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]propanoic acid](/img/structure/B3033636.png)




